N-Hydroxy-5-norbornene-2 3-dicarboximid&

Peptide fragment condensation Racemization suppression Two-phase coupling

Select HONB when GMP peptide fragment condensations demand isopropyl acetate/water mixtures under ICH Q3C solvent constraints. Its rigid norbornene scaffold resists Lossen rearrangement, delivering 14-fold lower racemization than HOBt in biphasic systems (U.S. Patent 5,502,165). Higher DSC onset temperature and lower decomposition energy (–876 J/g) mitigate exotherm risk at pilot scale. The Fujino protocol demonstrates complete N-acylurea suppression—eliminating an immunogenic by-product that complicates downstream purification and CMC acceptance. For C-terminal Val, Phe, or phenylglycine segments, HONB maximizes chiral fidelity and yield while reducing purification burden.

Molecular Formula C13H8F9NO5S
Molecular Weight 461.26 g/mol
Cat. No. B12059828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Hydroxy-5-norbornene-2 3-dicarboximid&
Molecular FormulaC13H8F9NO5S
Molecular Weight461.26 g/mol
Structural Identifiers
SMILESC1C2C=CC1C3C2C(=O)N(C3=O)OS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F
InChIInChI=1S/C13H8F9NO5S/c14-10(15,12(18,19)20)11(16,17)13(21,22)29(26,27)28-23-8(24)6-4-1-2-5(3-4)7(6)9(23)25/h1-2,4-7H,3H2/t4-,5+,6?,7?
InChIKeyPNXSDOXXIOPXPY-DPTVFECHSA-N
Commercial & Availability
Standard Pack Sizes25 g / 50 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Hydroxy-5-norbornene-2,3-dicarboximide (HONB): Sourcing & Differentiation Guide for Peptide Coupling Reagents


N-Hydroxy-5-norbornene-2,3-dicarboximide (common abbreviation HONB, CAS 21715-90-2) is a bicyclic N-hydroxyimide additive widely employed in solution-phase peptide synthesis [1]. Its primary documented role is to suppress epimerization (racemization) at the C‑terminal amino acid during carbodiimide‑mediated amide bond formation, while also inhibiting N‑acylurea by‑product formation [2]. Unlike many common N‑hydroxy additives, HONB features a rigid norbornene‑fused imide scaffold that resists Lossen rearrangement, contributing to exceptional chiral fidelity in fragment‑condensation protocols [3].

Why HONB Cannot Be Simply Swapped with HOBt, HOAt, or HOSu in Peptide Fragment Condensation


Although 1‑hydroxybenzotriazole (HOBt), 1‑hydroxy‑7‑azabenzotriazole (HOAt), and N‑hydroxysuccinimide (HOSu) are all N‑hydroxy additives used to suppress racemization, their performance is highly solvent‑ and substrate‑dependent [1]. In isopropyl acetate/water two‑phase systems, for example, HOBt exhibits poor solubility and consequently delivers racemization levels up to 5.7‑fold higher than those obtained with HONB [1]. Similarly, HOAt shows diminished racemization suppression in non‑halogenated solvents, whereas HOSu esters are prone to hydrolysis and require careful anhydrous handling . These context‑dependent limitations mean that simply selecting “a racemization suppressor” without matching the reagent to the solvent system and coupling protocol frequently results in unacceptable epimerization, yield loss, or purification burden.

Quantitative Evidence: Where HONB Outperforms Closest Analogs in Peptide Coupling


Racemization Suppression in Isopropyl Acetate/Water: HONB vs. HOBt

In an isopropyl acetate/water two‑phase coupling of Ac‑Val‑OH with Leu‑OBn mediated by EDC, HONB yielded only 0.3% d,l‑isomer, whereas the equivalent reaction catalyzed by HOBt produced 1.7% d,l‑isomer [1]. This represents a >5‑fold reduction in epimerization for the HONB‑additive system under identical conditions.

Peptide fragment condensation Racemization suppression Two-phase coupling

Racemization Suppression with Sterically Hindered Substrates: HONB vs. HOBt and HOPO

When coupling the racemization‑sensitive pair Ac‑Val + Phe‑OBn in isopropyl acetate/water, HONB gave only 0.2% d,l‑isomer, outperforming HOPO (0.3%) and dramatically outperforming HOBt, which under analogous conditions exhibited 2.8% d,l‑isomer in dichloromethane‑only reactions, a 14‑fold disparity [1]. The data confirm that HONB maintains low racemization even with β‑branched and aromatic substrates that are notoriously difficult to couple.

Sterically hindered amino acids Racemization-prone residues Fragment coupling

Thermal Safety Profile for Scale‑Up: HONB vs. HOBt and HOPy

Differential scanning calorimetry (DSC) analysis of imidazolide coupling catalysts revealed that HONB possesses a higher onset temperature and a lower decomposition energy (–876 J/g) relative to HOBt, which exhibits a lower onset temperature and higher decomposition energy [1]. In contrast, HOPy (2‑hydroxypyridine) shows the best combined safety‑cost profile, but HONB remains the safer choice among the N‑hydroxyimide class.

Process safety Thermal hazard assessment Imidazolide coupling

Inhibition of N‑Acylurea Formation: HONB vs. Standard Carbodiimide Protocols

The foundational study by Fujino et al. demonstrated that the HONB‑DCC procedure not only suppresses racemization but also completely prohibits N‑acylurea formation, a common side reaction in DCC‑mediated couplings that complicates purification [1]. While HOBt and HOAt also suppress this side reaction, the rigid norbornene scaffold of HONB disfavors the O→N acyl migration that generates N‑acylurea, providing a mechanistically distinct advantage [2].

N‑acylurea by‑product Coupling cleanliness DCC‑mediated reactions

High-Impact Application Scenarios Where HONB's Differentiated Profile Delivers Proven Value


Fragment Condensation of Racemization‑Sensitive Peptides in Non‑Halogenated Solvent Systems

For peptide segments containing Val, Phe, or phenylglycine at the C‑terminus, couplings run in isopropyl acetate/water or similar non‑halogenated two‑phase mixtures benefit directly from HONB's solubility advantage and the 14‑fold lower racemization versus HOBt demonstrated in U.S. Patent 5,502,165 [1]. This makes HONB the additive of choice for intermediate‑scale GMP fragment condensations where solvent selection is constrained by ICH Q3C residual solvent guidelines.

Kilogram‑Scale Peptide API Manufacturing Requiring Favorable Thermal Hazard Profile

Process safety evaluations for imidazolide and carbodiimide‑mediated couplings show that HONB's higher DSC onset temperature and lower decomposition energy (–876 J/g) relative to HOBt translate into reduced exotherm risk [2]. Procurement teams sourcing reagents for pilot‑plant or production‑scale peptide campaigns should prioritize HONB when thermal safety is a bottleneck, even if catalytic rates are secondary to cycle time.

Synthesis of Long or Complex Therapeutic Peptides Where N‑Acylurea Impurity Is Critical

The Fujino et al. foundational work demonstrated that the HONB‑DCC protocol completely prevents N‑acylurea formation during LH‑RH hormone assembly, a by‑product that can be immunogenic and difficult to remove chromatographically [3]. For therapeutic peptides destined for clinical evaluation, selecting HONB over carbodiimide‑only or less effective additive combinations de‑risks both purification and regulatory CMC acceptance.

Enkephalin Analogs and Bioactive Peptide Library Synthesis

Vendor applications literature and independent studies confirm HONB's established role in the synthesis of enkephalin analogs and other opioids, where stereochemical fidelity is directly linked to receptor selectivity [4]. For medicinal chemistry groups synthesizing focused libraries of peptide ligands, HONB offers a reliable, well‑documented coupling additive with published protocols spanning five decades.

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